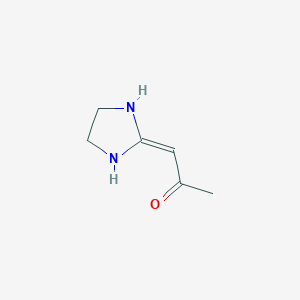

1-Imidazolidin-2-ylidenepropan-2-one

Descripción

Propiedades

Número CAS |

117052-35-4 |

|---|---|

Fórmula molecular |

C6H10N2O |

Peso molecular |

126.16 g/mol |

Nombre IUPAC |

1-imidazolidin-2-ylidenepropan-2-one |

InChI |

InChI=1S/C6H10N2O/c1-5(9)4-6-7-2-3-8-6/h4,7-8H,2-3H2,1H3 |

Clave InChI |

VIRIZZIJQDYJRN-UHFFFAOYSA-N |

SMILES |

CC(=O)C=C1NCCN1 |

SMILES canónico |

CC(=O)C=C1NCCN1 |

Sinónimos |

1-Propen-2-ol, 1-(4,5-dihydro-1H-imidazol-2-yl)- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analysis

The table below compares key structural features of 1-imidazolidin-2-ylidenepropan-2-one with related compounds:

| Compound Name | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| 2-Imidazolidinone | Imidazolidin-2-one | None | Cyclic urea (NH groups) |

| 1,3-Dimethyl-2-imidazolidinone | Imidazolidin-2-one | Methyl groups on N1 and N3 | Polar aprotic solvent |

| 1-Acetylimidazolidin-2-one | Imidazolidin-2-one | Acetyl group on N1 | Ketone functionality |

| 1-(2-Aminoethyl)imidazolidin-2-one | Imidazolidin-2-one | 2-Aminoethyl on N1 | Amine side chain |

| This compound | Imidazolidin-2-ylidene | Propan-2-one at N1 | Conjugated ketone system |

Physicochemical Properties

The following table summarizes molecular data and physical properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Physical State (Observed) |

|---|---|---|---|---|

| 2-Imidazolidinone | 120-93-4 | C₃H₆N₂O | 86.09 | Solid/Liquid (purity >97%) |

| 1,3-Dimethyl-2-imidazolidinone | 80-73-9 | C₅H₁₀N₂O | 114.15 | Liquid |

| 1-Acetylimidazolidin-2-one | 5391-39-9 | C₅H₈N₂O₂ | 128.13 | Not reported |

| 1-(2-Aminoethyl)imidazolidin-2-one | 6281-42-1 | C₅H₁₀N₃O | 129.15 | Solid/Liquid |

| This compound | N/A | C₆H₈N₂O | 124.14 (calc.) | Hypothesized liquid |

The target compound’s higher molecular weight (124.14 g/mol) compared to 2-imidazolidinone (86.09 g/mol) suggests reduced volatility. The dimethyl and aminoethyl derivatives exhibit enhanced solubility in organic solvents due to their substituents .

Métodos De Preparación

Mechanistic Insights

-

Deprotonation : The strong base BEMP abstracts the acidic urea proton, generating a resonance-stabilized amidate intermediate.

-

Allenamide Formation : The propargylic urea undergoes base-mediated isomerization to an allenamide, a critical step confirmed by density functional theory (DFT) studies.

-

Cyclization : The allenamide intermediate undergoes intramolecular hydroamidation, forming the imidazolidin-2-one ring with concomitant migration of the ketone group.

Substrate Design and Scope

To synthesize this compound, the propargylic urea precursor must feature a ketone substituent at the α-position of the propargyl arm. For example:

-

Propargylic Amine : 2-Aminopropan-1-one (unstable in free form; often used as a hydrochloride salt).

-

Isocyanate : Phenyl isocyanate or methyl isocyanate.

Reaction conditions mirror those reported for analogous imidazolidin-2-ones:

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst | BEMP (5 mol %) | High catalytic efficiency |

| Solvent | MeCN | Polar aprotic solvent enhances reactivity |

| Temperature | Room temperature | Prevents ketone degradation |

| Reaction Time | 1–60 minutes | Ultra-fast cyclization observed |

This method offers exceptional regioselectivity and functional group tolerance, with yields up to 95%. However, the instability of α-keto propargylic amines poses a synthetic challenge, necessitating careful handling or alternative protecting strategies.

Alternative Pathways and Comparative Analysis

Comparative Evaluation of Methods

| Method | Yield (%) | Reaction Time | Key Advantage | Key Limitation |

|---|---|---|---|---|

| Imidazolidine Condensation | 80–85 | 4–12 hours | Simplicity | Imidazolidine instability |

| BEMP-Catalyzed Cyclization | 90–95 | 1–60 minutes | High efficiency, scalability | Sensitive precursors |

| Thioglycoluril Route | 40–60 | 24–48 hours | Novel mechanism | Low yield, narrow scope |

Mechanistic and Practical Considerations

Stability of Intermediates

The allenamide intermediate in the BEMP-catalyzed pathway is highly reactive, enabling rapid cyclization but also increasing the risk of side reactions such as polymerization. Stabilization strategies include:

-

Low-Temperature Operation : Slowing undesired pathways while maintaining catalytic activity.

-

Intermolecular Quenching : Adding proton sources (e.g., water) post-cyclization to terminate reactivity.

Scalability and Industrial Relevance

The BEMP-catalyzed method is particularly suited for large-scale synthesis due to its short reaction time and minimal purification requirements. Industrial applications may involve:

-

Continuous Flow Reactors : Enhancing heat and mass transfer for exothermic cyclization steps.

-

Solvent Recycling : MeCN recovery via distillation to reduce costs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.